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Dihydrouridine diphosphate -

Dihydrouridine diphosphate

Catalog Number: EVT-15268831
CAS Number:
Molecular Formula: C9H16N2O12P2
Molecular Weight: 406.18 g/mol
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Product Introduction

Biosynthetic Pathways of Dihydrouridine-Containing Nucleotides

Enzymatic Reduction Mechanisms in Dihydrouridine Formation

Dihydrouridine (D) is formed via the enzymatic saturation of uridine’s C5=C6 double bond, resulting in a non-aromatic, flexible pyrimidine ring. This reaction is catalyzed by dihydrouridine synthases (Dus), which utilize a conserved flavin mononucleotide (FMN)-dependent mechanism. The reduction involves stereospecific trans addition of hydrogens across the double bond, with FMN acting as the primary hydride carrier. The catalytic cycle begins with NADPH-mediated reduction of FMN to FMNH₂, followed by hydride transfer from FMNH₂ to the uracil ring’s C6 position. A conserved active-site cysteine residue then protonates C5, completing the reduction [1] [2]. The reaction’s irreversibility is attributed to the loss of aromaticity in the product, which stabilizes the dihydrouridine structure [1] [4].

Table 1: Key Steps in Dihydrouridine Biosynthesis

StepChemical EventCatalytic Residue/Cofactor
1NADPH reduces FMN to FMNH₂NADPH binding site in TIM barrel
2FMNH₂ transfers hydride to C6 of uridineFMNH₂ (hydride donor)
3Protonation of C5Conserved cysteine (e.g., Cys107 in hDUS1L)
4Saturation of C5=C6 bondN/A

Role of NADPH-Dependent Dihydrouridine Synthases (Dus) in Uridine Modification

Dus enzymes constitute an evolutionarily conserved family of NADPH-dependent reductases classified into eight subfamilies (DusA–DusD in bacteria; Dus1–Dus4 in eukaryotes). These enzymes exhibit distinct tRNA specificity:

  • Eukaryotes: Dus1L modifies positions D16/D17; Dus2 targets D20; Dus3L acts at D47; Dus4L modifies D20a/D20b [3] [6].
  • Prokaryotes: DusA (D20/D20a), DusB (D17), DusC (D16) [3].

Structurally, Dus enzymes share a catalytic TIM-barrel domain that binds FMN and NADPH, and a helical domain (HD) for tRNA recognition. Eukaryotic Dus2 uniquely incorporates an additional double-stranded RNA-binding domain (dsRBD) that enhances tRNA affinity and positioning [3] [5]. Kinetic studies reveal that Dus enzymes exhibit significantly higher activity (>600-fold) on in vivo modified tRNAs compared to in vitro transcripts, indicating dependence on prior tRNA modifications for optimal function [2].

Substrate Specificity and Multi-Site Catalysis in Dus Family Enzymes

Substrate recognition by Dus enzymes involves:

  • Global tRNA Architecture: Dus enzymes bind the tRNA "elbow" region (junction of D-loop and TΨC-loop), leveraging the L-shaped tertiary structure for positioning target uridines [3] [5].
  • Position-Specific Recognition:
  • DusA/Dus1 rotate tRNA to access U20/U20a.
  • DusC/Dus1L employ sequence-specific loops to recognize U16.
  • Multi-Site Catalysis: Certain Dus enzymes (e.g., DusA, Dus1L, Dus4L) catalyze reduction at two adjacent sites (e.g., D16/D17 by hDUS1L) through processive mechanisms without dissociating from the substrate [6].

Table 2: Dus Subfamilies and Catalytic Profiles

SubfamilyTarget PositionsOrganismStructural Features
Dus1/Dus1LD16, D17EukaryotesTIM barrel + HD; recognizes D-loop
Dus2/Dus2LD20EukaryotesTIM barrel + HD + dsRBD
DusAD20, D20aBacteriaTIM barrel + HD; tRNA rotation
DusBD17BacteriaMinimal helical domain
DusCD16BacteriaExtended RNA-binding loops

Co-Factor Dynamics: FMN and Flavin-Dependent Redox Reactions

FMN serves as the central redox cofactor in Dus enzymes, cycling between oxidized (FMN), semiquinone (FMNH•), and reduced (FMNH₂) states. Key dynamics include:

  • Reductive Activation: NADPH reduces FMN to FMNH₂, which exhibits a characteristic absorbance peak at 340 nm [2] [7].
  • Hydride Transfer: FMNH₂ directly donates a hydride ion to C6 of uridine, verified by isotope tracing using deuterated NADPD.
  • Oxidative Half-Reaction: The rate-limiting step involves FMNH₂ oxidation during uridine reduction. This step is accelerated 600-fold when Dus acts on mature tRNAs versus unmodified transcripts, underscoring the influence of tRNA maturation on FMN redox kinetics [2].

FMN’s role extends beyond electron transfer; it stabilizes the uracil ring in a distorted conformation optimal for reduction, as observed in crystal structures of bacterial Dus-tRNA complexes [3] [7]. The FMN binding pocket within the TIM barrel is highly conserved, with mutations in this region (e.g., FMN-contact residues) abolishing activity across all Dus subfamilies [2] [6].

Properties

Product Name

Dihydrouridine diphosphate

IUPAC Name

[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

Molecular Formula

C9H16N2O12P2

Molecular Weight

406.18 g/mol

InChI

InChI=1S/C9H16N2O12P2/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h4,6-8,13-14H,1-3H2,(H,19,20)(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1

InChI Key

DBZDTCPVZDQULS-XVFCMESISA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O

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